molecular formula C22H16F3N3O B12182154 7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol

7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol

Cat. No.: B12182154
M. Wt: 395.4 g/mol
InChI Key: UCIDUOPFFXWXFB-UHFFFAOYSA-N
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Description

7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common approach involves the reaction of 4-chloroquinoline with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions to form the 4-pyridylquinoline intermediate. This intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can further be explored for their biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of key cellular processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    4-Pyridylquinoline: An intermediate in the synthesis of the target compound with potential biological activities.

    3-(Trifluoromethyl)aniline: A precursor used in the synthesis of the target compound.

Uniqueness

7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol is unique due to its combination of the quinoline core with the 4-pyridyl and 3-(trifluoromethyl)phenyl groups. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H16F3N3O

Molecular Weight

395.4 g/mol

IUPAC Name

7-[pyridin-4-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol

InChI

InChI=1S/C22H16F3N3O/c23-22(24,25)16-4-1-5-17(13-16)28-19(15-8-11-26-12-9-15)18-7-6-14-3-2-10-27-20(14)21(18)29/h1-13,19,28-29H

InChI Key

UCIDUOPFFXWXFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O)C(F)(F)F

Origin of Product

United States

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